molecular formula C12H14O2 B12591789 (4S)-4-Hydroxy-6-phenylhex-5-en-2-one CAS No. 645401-50-9

(4S)-4-Hydroxy-6-phenylhex-5-en-2-one

Cat. No.: B12591789
CAS No.: 645401-50-9
M. Wt: 190.24 g/mol
InChI Key: UXFOPBHZBIELIF-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-4-Hydroxy-6-phenylhex-5-en-2-one is an organic compound characterized by its unique structure, which includes a hydroxyl group, a phenyl group, and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Hydroxy-6-phenylhex-5-en-2-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the aldol condensation of benzaldehyde with a suitable enolate, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening for catalysts and reaction conditions can significantly enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Hydroxy-6-phenylhex-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The enone moiety can be reduced to form a saturated alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Catalysts such as Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride) are employed.

    Substitution: Conditions often involve Lewis acids like AlCl₃ (Aluminum chloride) for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of 4-oxo-6-phenylhex-5-en-2-one.

    Reduction: Formation of 4-hydroxy-6-phenylhexan-2-one.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (4S)-4-Hydroxy-6-phenylhex-5-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereoselective reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxylation and enone reduction. It serves as a model substrate for understanding the mechanisms of these enzymatic processes.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various biological targets, making them candidates for drug development.

Industry

In the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile intermediate in the synthesis of various products.

Mechanism of Action

The mechanism of action of (4S)-4-Hydroxy-6-phenylhex-5-en-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the enone moiety can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-Hydroxy-6-phenylhex-5-en-2-one: The enantiomer of the compound, differing in stereochemistry.

    4-Hydroxy-6-phenylhex-5-en-2-one: The racemic mixture containing both (4S) and (4R) forms.

    4-Oxo-6-phenylhex-5-en-2-one: The oxidized form of the compound.

Uniqueness

(4S)-4-Hydroxy-6-phenylhex-5-en-2-one is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This stereochemical specificity makes it a valuable compound for studying chiral effects in chemical and biological systems.

Properties

CAS No.

645401-50-9

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

(4S)-4-hydroxy-6-phenylhex-5-en-2-one

InChI

InChI=1S/C12H14O2/c1-10(13)9-12(14)8-7-11-5-3-2-4-6-11/h2-8,12,14H,9H2,1H3/t12-/m1/s1

InChI Key

UXFOPBHZBIELIF-GFCCVEGCSA-N

Isomeric SMILES

CC(=O)C[C@@H](C=CC1=CC=CC=C1)O

Canonical SMILES

CC(=O)CC(C=CC1=CC=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.